O-(oxolan-3-yl)hydroxylamine

Description

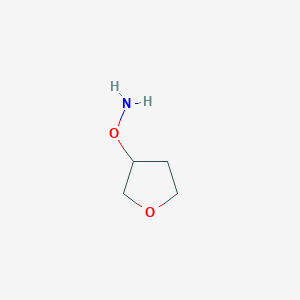

Structure

3D Structure

Properties

IUPAC Name |

O-(oxolan-3-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-7-4-1-2-6-3-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIBFRFRWCDVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for O Oxolan 3 Yl Hydroxylamine and Its Precursors

Historical Perspective on O-Alkylated Hydroxylamine (B1172632) Synthesis

The synthesis of O-alkylated hydroxylamines has been a topic of interest for over a century, with early methods laying the groundwork for more sophisticated modern techniques. Historically, the preparation of these compounds relied on multi-step procedures that often involved the use of protecting groups for the amine moiety.

One of the classical and most enduring methods is the Gabriel synthesis, adapted for hydroxylamine derivatives. thieme-connect.com This approach typically involves the O-alkylation of N-hydroxyphthalimide with an appropriate alkyl halide. The resulting N-(alkoxy)phthalimide is then subjected to hydrazinolysis to cleave the phthaloyl group, liberating the desired O-alkylated hydroxylamine. thieme-connect.com While effective, this method requires the use of hydrazine (B178648), which can be problematic for certain substrates and applications. thieme-connect.com

Other foundational methods include the direct alkylation of hydroxylamine. However, this approach is often hampered by a lack of selectivity, leading to mixtures of N-alkylated, O-alkylated, and di-alkylated products. wikipedia.org The oxidation of primary amines using reagents like benzoyl peroxide also served as an early route to hydroxylamine derivatives, though over-oxidation to nitrones was a common side reaction that required careful control. wikipedia.orgatamanchemicals.com These early methods, while fundamental, often suffered from limitations in yield, selectivity, and substrate scope, paving the way for the development of more refined synthetic strategies.

Modern Approaches to the Preparation of O-(oxolan-3-yl)hydroxylamine

Contemporary synthetic chemistry offers a more diverse and efficient toolkit for the preparation of this compound. These methods prioritize selectivity, yield, and access to specific stereoisomers.

Regioselective Functionalization of Hydroxylamine Derivatives

Table 1: Synthesis of O-Alkylated Hydroxylamines via Alkylation of tert-butyl N-hydroxycarbamate thieme-connect.com This table illustrates a general, high-yielding, two-step procedure for converting various alcohols into O-alkylated N-Boc-hydroxylamines, a key intermediate type for producing the final unprotected hydroxylamine.

| Starting Alcohol (R-OH) | Product (R-ONHBoc) | Overall Yield (%) |

|---|---|---|

| Benzyl alcohol | N-(Benzyloxy)carbamic acid tert-butyl ester | 88 |

| 1-Butanol | N-(Butoxy)carbamic acid tert-butyl ester | 78 |

| Cyclohexanol | N-(Cyclohexyloxy)carbamic acid tert-butyl ester | 83 |

| (R)-(-)-2-Pentanol | N-((R)-Pentan-2-yloxy)carbamic acid tert-butyl ester | 64 |

Metal-Catalyzed Coupling Reactions for O-N Bond Formation

Transition metal catalysis has become a cornerstone of modern organic synthesis, enabling the formation of chemical bonds with high efficiency and selectivity. For the synthesis of hydroxylamine derivatives, metal-catalyzed reactions, particularly those forming the O-N bond, are of significant interest. While O-arylation has been more extensively studied, the principles extend to O-alkylation. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the O-arylation of hydroxylamine equivalents like ethyl acetohydroximate with various aryl halides. organic-chemistry.org These reactions are valued for their broad substrate scope and short reaction times. organic-chemistry.org Copper-catalyzed transformations of oximes, which involve the cleavage and formation of N-O bonds, also represent a facile method for constructing nitrogen-containing heterocycles and related structures. rsc.org These catalytic systems often function as both reactant and internal oxidant, which avoids the need for external oxidizing agents and reduces waste. rsc.org The development of metal-catalyzed methods for the direct O-alkylation of hydroxylamine with precursors like 3-halotetrahydrofuran continues to be an area of active research.

Asymmetric Synthetic Routes to Chiral this compound

The oxolan-3-yl group in the target molecule contains a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S). The synthesis of enantiomerically pure forms is crucial for many applications. Asymmetric synthesis provides several pathways to achieve this.

One major strategy is the asymmetric hydrogenation of oxime ethers. A significant challenge in this area has been to achieve selective reduction of the C=N bond without cleaving the labile N-O bond. mdpi.comincatt.nl Recently, a highly efficient nickel-catalyzed asymmetric hydrogenation of both substituted and unsubstituted oximes has been developed, affording chiral hydroxylamines in excellent yields and high enantiomeric excess (up to 99% e.e.). incatt.nl This method represents a breakthrough for accessing optically pure hydroxylamines. incatt.nl

Another approach is the use of chiral starting materials. The synthesis can begin with an enantiomerically pure precursor, such as (S)-(+)-3-hydroxytetrahydrofuran. google.com This chiral alcohol can then be incorporated using the regioselective functionalization methods described in section 2.2.1 to produce the corresponding chiral this compound.

Furthermore, catalytic asymmetric hydroboration directed by an oxime group has been shown to produce chiral tertiary boronic esters, which can be further transformed into chiral O-substituted hydroxylamines. nih.gov This rhodium-catalyzed process provides access to functionalized chiral products with good yields and high enantioselectivity. nih.gov

Optimization Strategies for Enhanced Yields and Purity in Large-Scale Synthesis

Transitioning a synthetic route from laboratory scale to large-scale production requires careful optimization of reaction parameters to maximize yield, purity, and cost-effectiveness. For the synthesis of this compound, this involves refining the conditions of the chosen synthetic route.

A case study on the gram-scale synthesis of a related compound, O-cyclopropyl hydroxylamine, highlights key optimization strategies. nih.gov The researchers initially attempted direct O-alkylation and metal-catalyzed cross-coupling, which were unsuccessful. They then developed a novel route involving the cyclopropanation of a vinyloxy phthalimide (B116566) substrate. nih.gov Optimization of this key step involved screening different reagents, solvents, and temperatures. It was found that using trifluoroacetic acid as an additive under Simmons-Smith-type conditions significantly improved the efficiency of the reaction. nih.gov

Table 2: Optimization of the pku.edu.cnpku.edu.cn-Sigmatropic Rearrangement nih.gov This table, adapted from a study on a related N-arylated O-cyclopropyl hydroxamate, demonstrates how screening additives and temperature can optimize a key reaction step for heterocycle synthesis, a principle applicable to improving related transformations.

| Entry | Additive | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | None | 25 | 24 | <5 |

| 2 | Acetic Acid | 25 | 1 | 91 |

| 3 | Trifluoroacetic Acid | 25 | 0.5 | 94 |

| 4 | Methanesulfonic Acid | 25 | 1 | 89 |

| 5 | Acetic Acid | 60 | 0.5 | 95 |

For the synthesis of this compound via the N-hydroxycarbamate route, optimization would focus on the alkylation and deprotection steps. This includes selecting the most effective base and solvent system for the alkylation to ensure complete reaction and minimize side products. Purification methods, such as crystallization or chromatography, would also be refined to ensure the final product meets high purity standards required for industrial applications.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to chemical synthesis aims to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. Several strategies can be applied to the synthesis of this compound.

One innovative approach involves creating a "direct cycle between coproduct and reactant," which enhances atom economy. In a reported synthesis of O-alkylated hydroxylamines, a specific maleimide (B117702) derivative was used as a recyclable protecting group. After the O-alkylation step, the protecting group is hydrolyzed off and can be recovered in nearly quantitative yield to be reused in the next cycle. rsc.org This process significantly reduces waste compared to traditional methods where the protecting group is discarded. rsc.org The use of microwave irradiation in this method also shortens reaction times, contributing to energy efficiency. rsc.org

Table 3: Green Synthesis of O-Alkylated Hydroxylamines Using a Recyclable Reagent rsc.org This table shows the yields for various O-alkylated hydroxylamines and the high recovery rate of the recyclable reagent, demonstrating a high degree of atom economy.

| Product | Product Yield (%) | Reagent Recovery Yield (%) |

|---|---|---|

| O-Benzylhydroxylamine HCl | 78 | 96 |

| O-(4-Fluorobenzyl)hydroxylamine HCl | 83 | 96 |

| O-(4-Chlorobenzyl)hydroxylamine HCl | 86 | 96 |

| O-Allylhydroxylamine HCl | 84 | 98 |

| O-Propargylhydroxylamine HCl | 85 | 97 |

Other green considerations include the choice of solvents and catalysts. Replacing hazardous solvents with greener alternatives like ethanol (B145695) or water, where possible, is a key goal. rsc.orgiris-biotech.de The development of enzyme-mediated syntheses, for example using lipases or amidases to produce related hydroxamic acids, represents another frontier in green chemistry. researchgate.net These biocatalytic methods operate under mild conditions (temperature and pH) and can produce very pure products, avoiding the harsh reagents and byproducts of some chemical routes. researchgate.net

Chemical Reactivity and Transformational Pathways of O Oxolan 3 Yl Hydroxylamine

Nucleophilic Reactivity of the Hydroxylamine (B1172632) Nitrogen Center

The nitrogen atom in O-(oxolan-3-yl)hydroxylamine possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity drives its participation in several fundamental organic reactions. While primary amines are generally more basic, hydroxylamines like this compound exhibit enhanced nucleophilicity relative to their basicity, a phenomenon known as the alpha-effect, which arises from the presence of a lone pair on the adjacent oxygen atom. masterorganicchemistry.com

A hallmark reaction of hydroxylamines is their condensation with aldehydes and ketones to form oximes. In this reaction, the nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon. This is typically followed by dehydration to yield the corresponding O-substituted oxime. The reaction is generally reversible and often catalyzed by acid or base. masterorganicchemistry.comresearchgate.net The resulting product would be an oxime ether, specifically an O-(oxolan-3-yl)oxime.

The general mechanism involves:

Nucleophilic addition of the hydroxylamine nitrogen to the carbonyl carbon.

Proton transfer steps to form a carbinolamine intermediate.

Elimination of a water molecule to form the C=N double bond of the oxime. masterorganicchemistry.com

This transformation is robust and applicable to a wide range of carbonyl compounds, from simple aliphatic to complex aromatic aldehydes and ketones. researchgate.net

Table 1: Representative Condensation Reactions of Hydroxylamines with Carbonyls This table illustrates the general reaction type, as specific data for this compound is not widely published.

| Carbonyl Reactant | Hydroxylamine | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acetophenone | Hydroxylamine HCl | Pyridine (B92270), Reflux | Acetophenone oxime | google.com |

| Benzaldehyde | Hydroxylamine HCl | Ionic Liquid | Benzaldehyde oxime | researchgate.net |

| Cyclohexanone | Hydroxylamine HCl | Aqueous NaOH | Cyclohexanone oxime | google.com |

| Various Ketones | Hydroxylamine HCl | Ionic Liquid | Ketoximes | researchgate.net |

The nucleophilic nitrogen of this compound can react with various electrophilic substrates to form new C-N bonds. This includes reactions with alkyl halides, activated aryl halides, and other electrophilic aminating agents. While O-alkylhydroxylamines can be alkylated on the nitrogen, the synthesis of N,O-disubstituted hydroxylamines is often achieved via alternative routes like reductive amination. mdpi.com

In reactions with powerful electrophiles, the nitrogen atom acts as the nucleophilic center, leading to the formation of a new N-substituted hydroxylamine derivative, which could be further elaborated. For instance, reaction with an acyl chloride would yield an N-acyl-O-(oxolan-3-yl)hydroxylamine.

This compound is expected to undergo conjugate (Michael) addition to α,β-unsaturated carbonyl compounds and other electron-deficient alkenes. mdpi.comnih.gov In this reaction, the nucleophilic nitrogen atom adds to the β-carbon of the activated double bond. This reaction provides a direct route to β-amino carbonyl compounds and their derivatives, which are valuable synthetic intermediates. The reaction can be catalyzed by acids or bases. Organocatalysts, particularly those derived from cinchona alkaloids, have been shown to facilitate asymmetric aza-Michael additions, offering a pathway to chiral products. nih.gov An intramolecular aza-Michael reaction of a hydroxylamine-derived enone has been used to synthesize chiral 1,2-oxazinanes. nih.gov

Table 2: Examples of Aza-Michael Additions This table shows general examples of the aza-Michael reaction, illustrating the expected reactivity of this compound.

| Michael Acceptor | Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acrylamide | Pyrrolidine | Imidazolium hydrochloride | 3-(Pyrrolidin-1-yl)propanamide | mdpi.com |

| α,β-Unsaturated Ketone | Carbamate (B1207046) | Chiral Diamine / TFA | Chiral Piperidinone | nih.gov |

| α,β-Unsaturated Ketone | Hydroxylamine derivative | Cinchona Alkaloid / PFP | Chiral 1,2-Oxazinane | nih.gov |

Electrophilic Reactivity and Derived Transformations

While the nitrogen is nucleophilic, the hydroxylamine moiety can also be engineered to function as an electrophilic source of nitrogen ("NH2+"). nih.gov This typically requires pre-activation, such as conversion to an O-acyl or O-sulfonyl derivative (e.g., N-acyloxycarbamates or N-tosyloxycarbamates). bris.ac.uk These activated hydroxylamine derivatives become potent electrophiles capable of aminating a wide range of nucleophiles, including arenes, alkenes, and thiols. nih.govbris.ac.uk

Starting from this compound, one could envision a two-step process:

Acylation or sulfonylation of the nitrogen atom.

Reaction of the resulting activated species with a suitable nucleophile. This approach allows for the introduction of the amino group into positions that are not accessible through nucleophilic substitution.

Rearrangement Reactions Involving the this compound Scaffold

The hydroxylamine functional group and its derivatives, particularly oximes, are precursors for several important rearrangement reactions.

Beckmann Rearrangement : Oximes derived from the condensation of this compound with ketones can undergo the Beckmann rearrangement upon treatment with acid (e.g., H₂SO₄, PCl₅). masterorganicchemistry.comlibretexts.org This reaction involves the migration of a group anti-periplanar to the O-(oxolan-3-yl)oxy leaving group, resulting in the formation of an N-substituted amide. The oxolane moiety itself is generally stable under these conditions but would remain attached to the nitrogen atom of the final amide product. masterorganicchemistry.com

rsc.orgrsc.org-Sigmatropic Rearrangements : N-aryl derivatives of O-alkylhydroxylamines can participate in rsc.orgrsc.org-sigmatropic rearrangements. For example, N-arylated O-cyclopropyl hydroxamates have been shown to undergo a rearrangement cascade to furnish substituted tetrahydroquinolines. rsc.org It is conceivable that an appropriately substituted N-aryl-O-(oxolan-3-yl)hydroxylamine could undergo a similar transformation, leveraging the cleavage of the weak N-O bond to drive the reaction. rsc.org

Bamberger Rearrangement : While the classic Bamberger rearrangement involves N-phenylhydroxylamines rearranging to p-aminophenols, the core concept involves acid-catalyzed rearrangement following O-protonation to form a nitrenium ion intermediate. wikipedia.org The specific applicability to an O-alkylhydroxylamine like this compound is less direct, as it lacks the N-aryl group required for the canonical pathway.

Transition Metal-Catalyzed Reactions Utilizing this compound

Hydroxylamine derivatives are increasingly used in transition metal-catalyzed reactions, often serving a dual role as both a reactant and an internal oxidant. rsc.orgrsc.org The weak N-O bond (~57 kcal/mol) can be cleaved reductively by a low-valent metal catalyst (e.g., Pd(0)). rsc.org

Allylic Substitution : The oxygen atom of N-acylated hydroxylamines can act as a nucleophile in transition metal-catalyzed allylic substitutions. nih.govorganic-chemistry.org Depending on the metal catalyst (e.g., Palladium or Iridium), either linear or branched O-allylated hydroxylamines can be formed selectively. organic-chemistry.org While this reactivity is demonstrated for the oxygen atom, similar principles could apply to nitrogen-centered nucleophilic attack in related catalytic cycles.

C-H Functionalization : In many catalytic cycles, hydroxylamine derivatives like oximes or N-oxyenamines are used as internal oxidants. The transition metal inserts into a C-H bond, and subsequent reductive elimination involves the hydroxylamine derivative, which reoxidizes the metal catalyst to its active state while being itself reduced. rsc.orgrsc.org this compound or, more likely, oximes derived from it, could potentially serve as such internal oxidants in palladium-catalyzed reactions for the synthesis of N-heterocycles. rsc.org

Cross-Coupling Methodologies (e.g., Buchwald-Hartwig Amination Analogs)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. scholaris.ca While traditionally employed for the coupling of amines with aryl halides, its scope has expanded to include a variety of nitrogen-containing nucleophiles. The application of this methodology to O-alkylhydroxylamines, including those with cyclic ether functionalities, offers a direct route to N-aryl-O-alkylhydroxylamines.

Although specific studies on the Buchwald-Hartwig amination of this compound are not prevalent in the literature, the general reactivity of O-alkylhydroxylamines suggests its viability as a coupling partner. The reaction would likely proceed via the classical catalytic cycle involving oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the hydroxylamine, deprotonation by a base, and subsequent reductive elimination to afford the N-arylated product.

Recent advancements have also explored copper-catalyzed cross-coupling reactions of hydroxylamine derivatives with boronic acids, offering an alternative to palladium-based methods for the synthesis of N-arylhydroxylamines. scholaris.ca A key challenge in these transformations is the potential for cleavage of the labile N-O bond under the reaction conditions. scholaris.ca The choice of catalyst, ligand, and base is therefore crucial to favor the desired C-N bond formation over competing side reactions. For instance, the use of specific ligands can stabilize the metal-amido intermediate and promote reductive elimination. nih.gov

Table 1: Hypothetical Buchwald-Hartwig Amination of this compound This table presents a hypothetical reaction based on established Buchwald-Hartwig conditions for analogous amines.

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Product |

| 1 | Bromobenzene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | N-phenyl-O-(oxolan-3-yl)hydroxylamine |

| 2 | 4-Chlorotoluene | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | N-(4-methylphenyl)-O-(oxolan-3-yl)hydroxylamine |

| 3 | 2-Iodopyridine | CuI | Phenanthroline | Cs₂CO₃ | DMF | N-(pyridin-2-yl)-O-(oxolan-3-yl)hydroxylamine |

Cycloaddition Reactions and Annulation Strategies

Cycloaddition and annulation reactions are powerful tools for the construction of cyclic and heterocyclic frameworks. While the direct participation of the hydroxylamine moiety of this compound in cycloadditions as a 1,3-dipole is not typical without prior oxidation to a nitrone, it can serve as a precursor or a component in annulation strategies.

Intramolecular cycloadditions of nitrones, which can be generated in situ from hydroxylamines, are a well-established method for synthesizing complex polycyclic systems. rsc.org For instance, an unsaturated substituent could be introduced onto the nitrogen atom of this compound, followed by oxidation to the corresponding nitrone, which could then undergo an intramolecular [3+2] cycloaddition to form a bicyclic isoxazolidine (B1194047) fused to the oxolane ring. The regioselectivity and stereoselectivity of such cycloadditions are often predictable and provide a route to densely functionalized molecules. rsc.org

Annulation strategies can involve the hydroxylamine as a nucleophile in a sequence of reactions leading to ring formation. For example, a palladium-catalyzed tandem arylation of O-homoallylhydroxylamines has been reported to produce N-aryl-3-arylmethylisoxazolidines. dokumen.pub A similar strategy applied to an appropriately functionalized derivative of this compound could potentially lead to novel heterocyclic structures incorporating the oxolane motif.

Table 2: Potential Cycloaddition Precursors from this compound

| Precursor Type | Synthetic Approach | Potential Cycloadduct |

| N-alkenyl-O-(oxolan-3-yl)hydroxylamine | Alkylation of the nitrogen atom with an alkenyl halide. | Bicyclic isoxazolidine (after oxidation and intramolecular cycloaddition) |

| This compound derivative with a tethered dipolarophile | Functionalization of the nitrogen with a group containing an alkene or alkyne. | Fused heterocyclic system |

Radical Pathways and Single-Electron Transfer Processes

The N-O bond in hydroxylamines is susceptible to homolytic cleavage, making them potential precursors for nitrogen-centered radicals under thermal or photochemical conditions. These radicals can participate in a variety of transformations, including radical cyclizations. For instance, an unsaturated chain attached to the nitrogen of this compound could undergo a radical cyclization initiated by the homolysis of the N-O bond, leading to the formation of a new heterocyclic ring. rsc.org

Single-electron transfer (SET) processes offer another avenue for the reactivity of hydroxylamines. SET from a suitable reductant to the hydroxylamine could initiate fragmentation or subsequent reactions. Conversely, oxidation via SET can generate a radical cation, which can undergo further transformations. rsc.org For example, hydroxyl radical-initiated SET has been shown to lead to the degradation of complex molecules via carbocation intermediates. rsc.org

While specific examples involving this compound are lacking, the general principles of radical chemistry suggest that it could be a substrate for such transformations. The presence of the tetrahydrofuran (B95107) ring might also influence the course of these radical reactions, potentially through hydrogen atom abstraction from the ether ring, leading to C-centered radicals.

Table 3: Plausible Radical Reactions of this compound Derivatives

| Reaction Type | Initiator | Substrate | Expected Product |

| Radical Cyclization | AIBN/Heat | N-alkenyl-O-(oxolan-3-yl)hydroxylamine | Pyrrolidine or piperidine (B6355638) derivative |

| SET Reduction | Dissolving Metal (e.g., Na/NH₃) | This compound | Amine and oxolan-3-ol |

| SET Oxidation | Photocatalyst/Light | This compound | Radical cation leading to potential C-N or C-O bond formations |

Mechanistic Elucidation of O Oxolan 3 Yl Hydroxylamine Reactivity

Detailed Kinetic Investigations of Reaction Rates and Orders

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on how reaction rates respond to changes in reactant concentrations. For O-(oxolan-3-yl)hydroxylamine, a typical reaction to investigate would be its nucleophilic attack on an electrophilic center, such as the carbonyl carbon of an aldehyde or ketone.

The rate law for such a reaction is generally expected to follow second-order kinetics, being first-order in both the hydroxylamine (B1172632) and the electrophile:

Rate = k[this compound][Electrophile]

The effect of temperature on the reaction rate constant (k) is described by the Arrhenius equation, allowing for the determination of the activation energy (Ea). Further analysis using the Eyring equation yields the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). These parameters provide crucial information about the transition state.

A large, negative ΔS‡ would suggest an associative mechanism with a highly ordered transition state, typical for the bimolecular addition of the hydroxylamine to a carbonyl group. Conversely, a ΔS‡ near zero or slightly positive might indicate a dissociative mechanism.

Table 1: Hypothetical Activation Parameters for the Reaction of this compound with a Model Aldehyde

| Parameter | Value | Interpretation |

| Ea (Activation Energy) | 55 kJ/mol | Moderate energy barrier, typical for nucleophilic additions. |

| ΔH‡ (Enthalpy of Activation) | 52.5 kJ/mol | Endothermic formation of the transition state. |

| ΔS‡ (Entropy of Activation) | -95 J/(mol·K) | Suggests a highly ordered, associative transition state. |

Note: Data are illustrative, based on typical values for hydroxylamine reactions, and serve as a predictive model.

The choice of solvent can dramatically influence reaction rates and even alter the operative mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. rsc.org For reactions involving this compound, particularly those with charge separation in the transition state, solvent polarity is a key factor.

According to Hughes-Ingold rules, a reaction where two neutral reactants form a charged or more polar transition state will be accelerated by polar solvents. The nucleophilic addition of this compound to a neutral carbonyl compound is expected to proceed via a zwitterionic or highly polar transition state, and thus should be faster in more polar solvents like ethanol (B145695) or DMSO compared to non-polar solvents like hexane (B92381). ku.edu

Table 2: Predicted Solvent Effects on the Relative Rate Constant (k_rel) for the Reaction of this compound

| Solvent | Dielectric Constant (ε) | k_rel (Predicted) | Rationale |

| n-Hexane | 1.9 | 1 | Non-polar; minimal stabilization of polar transition state. |

| Tetrahydrofuran (B95107) (THF) | 7.5 | 25 | Moderately polar aprotic; provides some stabilization. |

| Acetonitrile | 37.5 | 350 | Polar aprotic; significant stabilization of polar transition state. ku.edu |

| Ethanol | 24.6 | 200 | Polar protic; can stabilize the transition state but may also solvate the nucleophile, slightly reducing reactivity. |

| DMSO | 46.7 | 500 | Highly polar aprotic; strong stabilization of the transition state. ku.edu |

Note: Relative rate constants are hypothetical predictions based on established principles of solvent effects on SN2-type reactions.

Isotope Labeling Studies for Reaction Pathway Delineation

Isotope labeling is a powerful tool for tracing the path of atoms through a reaction. wikipedia.org For this compound, ¹⁸O-labeling of the hydroxylamine oxygen would be invaluable. For example, in the α-ketoacid-hydroxylamine amide-forming (KAHA) ligation, ¹⁸O labeling was used to confirm that the reaction proceeds through a 5-membered ring intermediate, as the label was incorporated into the final amide product. researchgate.net A similar strategy could be applied to reactions of this compound to verify whether the oxygen atom is retained or lost and to distinguish between different potential cyclization pathways.

Furthermore, deuterium (B1214612) labeling at the C-2 and C-4 positions of the oxolane ring could be used to probe for kinetic isotope effects (KIEs), which would reveal if C-H bond breaking in the ring is involved in the rate-determining step of any subsequent rearrangement or elimination reactions.

Identification and Characterization of Transient Reaction Intermediates

Many reactions of hydroxylamines proceed through short-lived intermediates. In the reaction with carbonyl compounds, a tetrahedral addition intermediate is formed. ic.ac.uk While often too unstable to isolate, its existence can be inferred from kinetic data or observed directly using low-temperature spectroscopic techniques like NMR.

In other transformations, such as oxidation reactions, a nitroso intermediate is likely formed. In reactions involving rearrangement, cyclic intermediates like oxaziridines might be involved. Computational chemistry, specifically Density Functional Theory (DFT), is frequently employed to calculate the energies of these transient species and their corresponding transition states, providing a detailed map of the reaction energy surface and supporting the most plausible mechanistic pathway. researchgate.net

Stereochemical Analysis of Reaction Products to Infer Mechanistic Pathways

This compound is a chiral molecule. This intrinsic chirality is a powerful probe for mechanistic studies. When it reacts with another chiral molecule or a prochiral substrate, diastereomeric products can be formed. The ratio of these diastereomers (diastereomeric excess, d.e.) provides information about the stereoselectivity of the reaction and the geometry of the transition state.

For instance, in the reaction with a prochiral ketone, the nucleophilic attack can occur from two different faces, leading to two diastereomeric products. The degree of facial selectivity will be influenced by the steric hindrance imposed by the oxolane ring. Theoretical calculations show that for related systems, the stereochemical outcome (e.g., the formation of E/Z isomers in oximes) can be controlled, with specific isomers being favored under different conditions (e.g., solvent-based vs. mechanochemical synthesis). nih.gov Analysis of the product mixture, typically by NMR spectroscopy or chiral chromatography, allows for the determination of the stereochemical course of the reaction, which in turn helps to refine the proposed model of the transition state.

pH-Dependent Reactivity Profiles and Catalysis Effects

The reactivity of hydroxylamines is highly dependent on pH. nih.gov this compound can be protonated on the nitrogen atom under acidic conditions. This protonated form is a much weaker nucleophile, and therefore, the reaction rate is expected to decrease at low pH.

Conversely, in the neutral to moderately basic pH range, the free base form of the hydroxylamine is the dominant reactive species. The reaction of hydroxylamine with some substrates shows a pH-independent region (e.g., pH 7-10), which represents the reaction of the neutral species. researchgate.net The formation of an oxime from a carbonyl, for example, is often subject to general acid or general base catalysis, where the dehydration of the tetrahedral intermediate is the rate-limiting step and is catalyzed by H⁺ or other acidic species. mdpi.com

A full pH-rate profile would show a bell-shaped curve for reactions requiring both the nucleophilic form of the hydroxylamine and acid catalysis for a subsequent step. Metal ions can also act as Lewis acid catalysts, coordinating to the electrophile and increasing its reactivity towards nucleophilic attack. pku.edu.cn

Advanced Applications of O Oxolan 3 Yl Hydroxylamine in Complex Molecule Synthesis

Contribution to Novel Retrosynthetic Strategies and Target Molecule Design

The design of innovative retrosynthetic strategies hinges on the ability to employ unique and reliable bond-forming reactions. O-(oxolan-3-yl)hydroxylamine offers a distinct disconnection approach centered around the formation of oxime ethers.

The primary reaction involving this compound is its condensation with aldehydes or ketones to form stable oxime ethers. This transformation is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions. researchgate.netjuniperpublishers.com In retrosynthesis, the oxime ether linkage serves as a key disconnection point, simplifying complex target molecules into more manageable synthons: a carbonyl-containing fragment and this compound itself.

For instance, in the design of a hypothetical drug candidate containing a THF ring connected to a larger scaffold via an ether-like linkage, a retrosynthetic approach could utilize an oxime ether connection as a robust and strategic bond formation.

Table 1: Retrosynthetic Disconnection Strategy

| Target Molecule Substructure | Retrosynthetic Disconnection | Key Synthons |

| R1-C(R2)=N-O-CH(CH2)2OCH2 | Oxime Ether Formation | R1-C(O)-R2 (Aldehyde/Ketone) and H2N-O-(oxolan-3-yl) |

This strategy not only simplifies the synthetic route but also directly incorporates a fragment known to impart favorable pharmacokinetic properties. The stability of the resulting oxime ether bond under various chemical conditions further adds to its appeal in multi-step syntheses. nih.gov

Utilization in Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. The modular nature of the oxime ether formation makes this compound an attractive building block for the construction of DOS libraries.

By reacting this compound with a diverse library of aldehydes and ketones, a large number of unique oxime ethers can be rapidly synthesized. This approach allows for the systematic exploration of the chemical space around a core scaffold. The THF moiety provides a consistent structural element with favorable properties, while the variation is introduced through the carbonyl component.

A key advantage of using alkoxyamines in DOS is the potential for creating libraries of compounds with a high fraction of sp³-hybridized carbons, a characteristic often associated with natural products and improved clinical success rates. whiterose.ac.uk The oxolan-3-yl group itself is rich in sp³ centers, contributing to the three-dimensional complexity of the library members.

The generation of such libraries can be performed in parallel formats, including on solid-phase, which facilitates the purification and screening processes. google.com The reliability of the oxime ligation reaction ensures high yields and purity across a wide range of substrates, which is crucial for the efficient production of chemical libraries. juniperpublishers.comjuniperpublishers.com

Table 2: Example of a DOS Library Generation

| This compound | + | Diverse Carbonyl Building Blocks | → | Resulting Oxime Ether Library |

| H2N-O-(oxolan-3-yl) | + | R1-CHO, R2-CHO, R3-CHO... | → | R1-CH=N-O-(oxolan-3-yl), R2-CH=N-O-(oxolan-3-yl), R3-CH=N-O-(oxolan-3-yl)... |

| R4R5C=O, R6R7C=O... | R4R5C=N-O-(oxolan-3-yl), R6R7C=N-O-(oxolan-3-yl)... |

The resulting library of compounds can then be screened for biological activity, with the knowledge that each member contains the potentially beneficial oxolan-3-yl fragment. This targeted approach to library design can accelerate the identification of lead compounds in drug discovery programs.

Derivatization Strategies and Analogue Design Pertaining to O Oxolan 3 Yl Hydroxylamine

Chemical Modifications of the Hydroxylamine (B1172632) Functionality

The nitrogen atom of the hydroxylamine moiety in O-(oxolan-3-yl)hydroxylamine serves as a primary site for derivatization, allowing for the introduction of a wide array of substituents through N-alkylation and N-acylation, as well as conversion to related nitrogen-containing functional groups.

N-Alkylation and N-Acylation Pathways for Diversification

N-alkylation of this compound can be achieved through various established synthetic methodologies. Reaction with alkyl halides, such as alkyl iodides or bromides, in the presence of a suitable base, provides a direct route to N-alkylated derivatives. Alternatively, reductive amination offers a versatile approach, wherein condensation with aldehydes or ketones forms an intermediate oxime, which is subsequently reduced to the corresponding N-alkylated product. This two-step process allows for the introduction of a broad range of sterically and electronically diverse alkyl groups.

N-acylation of the hydroxylamine nitrogen introduces an amide functionality, which can significantly influence the molecule's properties. Standard acylation conditions, employing acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), are generally effective. This pathway allows for the synthesis of a wide variety of N-acyl derivatives, incorporating aliphatic, aromatic, and heterocyclic acyl groups.

| Reagent Class | Example Reagent | Product Type |

| Alkyl Halide | Methyl Iodide | N-Methyl-O-(oxolan-3-yl)hydroxylamine |

| Aldehyde | Benzaldehyde | N-Benzyl-O-(oxolan-3-yl)hydroxylamine |

| Acyl Chloride | Acetyl Chloride | N-Acetyl-O-(oxolan-3-yl)hydroxylamine |

| Anhydride | Acetic Anhydride | N-Acetyl-O-(oxolan-3-yl)hydroxylamine |

Conversion to Hydrazine (B178648) Derivatives and Related Functionalities

The transformation of the hydroxylamine group into a hydrazine moiety represents a significant structural modification. While direct conversion is not a standard reaction, a potential synthetic route involves the reaction of an amine with an activated hydroxylamine derivative. For instance, reaction of this compound with a sulfonyl chloride could form an O-sulfonylated intermediate, which might then undergo nucleophilic displacement by an amine to yield a hydrazine derivative. However, a more common approach to hydrazine synthesis involves the reaction of an amine with hydroxylamine-O-sulfonic acid, a process that assembles the hydrazine from different precursors.

Further functionalization of the nitrogen atom can lead to other derivatives. For example, reaction with isocyanates or isothiocyanates would yield the corresponding urea (B33335) or thiourea (B124793) derivatives, respectively.

Structural Diversification of the Oxolan Ring Moiety

Introduction of Substituents via Directed Functionalization

The introduction of substituents onto the oxolan ring can be accomplished through various synthetic strategies, often starting from a precursor to this compound, such as 3-hydroxytetrahydrofuran. Functionalization at positions C2, C4, and C5 of the oxolan ring can be achieved through methods like α-lithiation followed by reaction with an electrophile, or through radical-mediated C-H activation. The directing effect of the oxygen atom in the ring often favors functionalization at the α-positions (C2 and C5).

For example, deprotonation of a protected 3-oxotetrahydrofuran derivative at the C2 or C4 position, followed by quenching with an alkyl halide, would introduce an alkyl substituent. Subsequent conversion of the ketone to the hydroxylamine would yield the desired substituted analogue.

| Position | Functionalization Strategy | Potential Substituent |

| C2/C5 | α-Lithiation and electrophilic quench | Alkyl, Aryl, Silyl |

| C4 | Enolate formation and alkylation | Alkyl, Acyl |

Ring Expansion, Contraction, and Heteroatom Substitution

Modification of the oxolan ring size or composition offers another dimension for analogue design. Ring expansion to a six-membered tetrahydropyran (B127337) ring can be achieved through reactions such as the rearrangement of a 2-hydroxymethyltetrahydrofuran derivative under acidic conditions.

Conversely, ring contraction of a larger ring system, like a tetrahydropyran, can lead to a functionalized tetrahydrofuran (B95107). For example, a Favorskii-type rearrangement of a 3-halotetrahydropyran-4-one could potentially yield a cyclopentanecarboxylic acid derivative, which could then be further elaborated to an oxolane system.

Heteroatom substitution within the ring, replacing the oxygen with another heteroatom like sulfur (to form a thiolane) or nitrogen (to form a pyrrolidine), would fundamentally alter the core structure. Such transformations typically require a multi-step synthesis starting from acyclic precursors designed to cyclize into the desired heterocyclic system.

Synthesis of Polyfunctionalized this compound Derivatives

The combination of derivatization strategies for both the hydroxylamine functionality and the oxolan ring allows for the synthesis of polyfunctionalized derivatives. For instance, an oxolan ring bearing a substituent at the C4 position could be combined with an N-acylated hydroxylamine to generate a molecule with three points of diversity.

The synthesis of such complex molecules requires careful planning of the synthetic route to ensure compatibility of functional groups and reagents. Protecting group strategies are often necessary to mask reactive sites while other parts of the molecule are being modified. For example, the hydroxylamine nitrogen might be protected as a carbamate (B1207046) during the functionalization of the oxolane ring, followed by deprotection and subsequent N-alkylation or N-acylation.

The systematic exploration of these derivatization strategies can lead to the generation of a library of this compound analogues, providing a valuable tool for structure-activity relationship (SAR) studies in various chemical and biological contexts.

Design Principles for Modulating Reactivity, Selectivity, and Synthetic Utility of this compound

Modulating Reactivity

The reactivity of the hydroxylamine moiety can be significantly influenced by modifications at the nitrogen atom, the oxolane ring, and by altering the nature of the O-substituent itself.

N-Alkylation and N-Arylation: Introducing alkyl or aryl groups on the nitrogen atom directly impacts its nucleophilicity. N-alkylation generally increases the electron density on the nitrogen, potentially enhancing its nucleophilic character, although this can be counteracted by increased steric hindrance. Conversely, N-arylation tends to decrease nucleophilicity due to the delocalization of the nitrogen lone pair into the aromatic system. This principle is fundamental in controlling the rate and extent of reactions where the hydroxylamine acts as a nucleophile.

Substitution on the Oxolane Ring: The electronic nature of substituents on the tetrahydrofuran ring can modulate the basicity and nucleophilicity of the amino group through inductive effects. Electron-withdrawing groups (e.g., halogens, carbonyls) positioned on the ring can decrease the electron density of the oxygen atom within the ring, which in turn can influence the electronic environment of the entire molecule, including the distant amino group. Conversely, electron-donating groups would be expected to have the opposite effect.

Modification of the N-O Bond Lability: The N-O bond is susceptible to cleavage, a property that is exploited in various synthetic transformations. The stability of this bond can be modulated by N-substitution. For instance, acylation of the nitrogen to form the corresponding hydroxamic acid derivative can alter the cleavage properties. In related systems, the strategic placement of substituents that can stabilize radical or ionic intermediates formed upon N-O bond scission is a key design consideration.

Enhancing Selectivity

Achieving chemo-, regio-, and stereoselectivity is a primary goal in analogue design. For this compound derivatives, this can be approached through several strategies.

Steric Hindrance: The introduction of bulky substituents on the nitrogen atom or on the oxolane ring can provide steric shielding. This can be used to direct incoming reagents to less hindered positions of a substrate or to control the stereochemical outcome of a reaction by favoring specific transition states. For example, a bulky N-substituent could influence the facial selectivity in reactions involving the hydroxylamine nitrogen.

Introduction of Directing Groups: Incorporating functional groups capable of chelation or specific non-covalent interactions (e.g., hydrogen bonding) can be a powerful tool for directing reactivity. A strategically placed hydroxyl or carboxyl group on an N-aryl substituent, for instance, could coordinate to a metal catalyst, thereby directing a transformation to a specific site on the molecule or a reaction partner.

Chiral Auxiliaries: The inherent chirality of the oxolan-3-yl group (at the C3 position) can be exploited in asymmetric synthesis. By using enantiomerically pure this compound, it is possible to induce stereoselectivity in reactions. Furthermore, derivatization with other chiral auxiliaries can either enhance or override the directing effect of the oxolane stereocenter, providing a versatile platform for stereocontrol.

Expanding Synthetic Utility

The ultimate goal of derivatization is to create analogues with novel and useful synthetic applications. This can be achieved by designing molecules for specific types of transformations.

Precursors for Heterocyclic Synthesis: The bifunctional nature of hydroxylamines makes them valuable precursors for the synthesis of nitrogen- and oxygen-containing heterocycles. Analogues can be designed where substituents on the oxolane ring or the nitrogen atom are chosen to facilitate intramolecular cyclization reactions, leading to complex polycyclic structures. For example, introducing an olefinic group at a suitable position could enable intramolecular cycloaddition or ene reactions.

Reagents for Specific Functional Group Transformations: By attaching specific activating groups, this compound derivatives can be designed as reagents for particular chemical conversions. For instance, attachment of a sulfonyl group to the oxygen (to form an O-sulfonylhydroxylamine derivative) can create a potent electrophilic aminating agent. The oxolane moiety in such a reagent could influence its solubility, stability, and potentially its reactivity profile compared to other aminating agents.

Building Blocks in Medicinal Chemistry and Materials Science: The tetrahydrofuran motif is a common feature in many biologically active molecules and functional materials. Derivatization of this compound allows for its incorporation into larger molecular frameworks, serving as a versatile building block. The design principles would focus on introducing appropriate linker functionalities or reactive handles that allow for its conjugation to peptides, polymers, or solid supports.

The interplay of these design principles allows for the rational development of novel this compound derivatives with tailored properties. A systematic exploration of these derivatization strategies is essential for unlocking the full potential of this versatile chemical entity.

Data Tables

Due to the lack of specific experimental data in the public domain for the systematic derivatization of this compound, the following tables are presented in a conceptual format to illustrate the design principles discussed.

Table 1: Conceptual Modulation of Reactivity through Derivatization

| Derivative Type | Structural Modification | Anticipated Effect on Reactivity | Rationale |

|---|---|---|---|

| N-Alkyl Analogue | Introduction of a methyl group on the nitrogen | Increased nucleophilicity (potentially) | Inductive effect of the alkyl group increases electron density on nitrogen. |

| N-Aryl Analogue | Introduction of a phenyl group on the nitrogen | Decreased nucleophilicity | Delocalization of the nitrogen lone pair into the aromatic ring. |

| Ring-Substituted Analogue | Introduction of a fluorine atom at C4 of the oxolane ring | Decreased basicity/nucleophilicity of the amino group | Strong inductive electron-withdrawing effect of fluorine. |

Table 2: Conceptual Strategies for Enhancing Selectivity

| Design Strategy | Example Modification | Target Selectivity | Mechanism of Control |

|---|---|---|---|

| Steric Shielding | N-substitution with a tert-butyl group | Regioselectivity / Stereoselectivity | The bulky group blocks one face or site of the molecule, directing attack to the less hindered position. |

| Catalyst Directing Group | N-substitution with a 2-pyridyl group | Regioselectivity in metal-catalyzed reactions | The pyridine nitrogen can chelate to a metal center, directing the catalytic activity. |

Advanced Spectroscopic and Analytical Methodologies in O Oxolan 3 Yl Hydroxylamine Research

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of O-(oxolan-3-yl)hydroxylamine. It provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. For this compound (C₄H₉NO₂), the exact mass can be calculated and compared against the experimentally measured value, typically within a few parts per million (ppm), confirming the molecular formula.

Beyond molecular weight, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the compound's structure through controlled fragmentation. dntb.gov.ua The fragmentation pattern of this compound under techniques like electron ionization (EI) or electrospray ionization (ESI) is predictable and informative. Key fragmentation pathways for cyclic ethers and hydroxylamines include α-cleavage and inductive cleavage. uga.eduddugu.ac.in For this compound, ionization is expected to occur at the lone pair electrons of either the ring oxygen or the nitrogen atom. Subsequent fragmentation would likely involve:

Cleavage of the N-O bond: A primary fragmentation route for hydroxylamines, leading to the formation of an oxolanyl radical and an aminoxyl radical cation, or vice versa.

Ring-opening of the oxolane moiety: Following ionization at the ring oxygen, α-cleavage can occur, leading to the opening of the tetrahydrofuran (B95107) ring. nih.govnsf.gov

Loss of small neutral molecules: Fragments corresponding to the loss of water (H₂O), ammonia (B1221849) (NH₃), or parts of the oxolane ring are anticipated.

A hypothetical fragmentation analysis provides insight into the expected ions that would be observed, confirming the connectivity of the molecule.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉NO₂ |

| Calculated Monoisotopic Mass | 103.06333 Da |

| Major Predicted Fragment Ion (m/z) | 71.04968 ([C₄H₇O]⁺) |

| Predicted Fragmentation Pathway | Loss of hydroxylamine (B1172632) moiety (·ONH₂) |

| Another Predicted Fragment Ion (m/z) | 86.06058 ([C₄H₈NO]⁺) |

| Predicted Fragmentation Pathway | Loss of a hydroxyl radical (·OH) |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, multi-dimensional NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, and for determining the compound's stereochemistry.

A suite of 2D NMR experiments is employed to piece together the molecular puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the proton at C3 and the adjacent protons on C2 and C4 of the oxolane ring. It would also show correlations between the protons on C2 and C4 with their respective geminal partners and adjacent protons, mapping out the entire spin system of the ring. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for the definitive assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons. For instance, HMBC correlations would be expected from the protons on C2 to the carbon at C3, and from the NH₂ protons to the oxygen-bearing C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry by identifying protons that are close in space, irrespective of their bonding connectivity. In this compound, NOESY can establish the relative orientation of the hydroxylamine group with respect to the protons on the oxolane ring. For example, observing a NOE between the C3 proton and protons on one face of the ring (e.g., C2 and C5) would help define the stereochemical configuration at the C3 stereocenter. researchgate.net

Table 2: Predicted 2D NMR Correlations for this compound

| 2D NMR Experiment | Observed Correlation | Structural Information Deduced |

|---|---|---|

| COSY | H3 ↔ H2, H4 | Connectivity within the oxolane ring |

| HSQC | H2 ↔ C2; H3 ↔ C3; H4 ↔ C4; H5 ↔ C5 | Direct H-C attachments |

| HMBC | H2 ↔ C3, C5; H4 ↔ C3, C5 | Long-range connectivity across the ether linkage and ring |

| NOESY | H3 ↔ specific protons on C2/C5 | Relative stereochemistry at C3 |

The five-membered oxolane ring is not planar but exists in a dynamic equilibrium of puckered conformations, primarily the envelope and twist forms. This process is known as pseudorotation. worldscientific.comresearchgate.net Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, is a powerful technique to study these conformational dynamics. nih.govunibas.it

At room temperature, the interconversion between conformers is typically fast on the NMR timescale, resulting in averaged signals. As the temperature is lowered, the rate of interconversion slows down. If the temperature is sufficiently low (the coalescence temperature), separate signals for the axial and equatorial protons of the individual, frozen-out conformers may be observed. By analyzing the changes in the NMR lineshape as a function of temperature, the kinetic parameters and the free energy barrier (ΔG‡) for the ring-flipping process can be calculated, providing valuable insight into the conformational flexibility and stability of the oxolane ring in this specific molecule.

X-ray Crystallography of this compound Derivatives for Solid-State Structural Insights

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and absolute stereochemistry. However, obtaining single crystals of a small, relatively polar molecule like this compound can be challenging.

A common strategy is to prepare a solid derivative of the target molecule that is more amenable to crystallization. shareok.orgrsc.org For this compound, suitable derivatives could be formed by reacting the hydroxylamine moiety with an aromatic aldehyde to form a crystalline oxime, or by forming a salt with a chiral acid or base. Once suitable crystals are grown, they are exposed to an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the complete molecular structure can be built and refined. nih.gov This method would provide incontrovertible proof of the compound's constitution and, if a chiral derivative is used, its absolute configuration.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mt.com They are excellent for identifying functional groups and can be used to monitor the progress of a chemical reaction in real-time. acs.org

For this compound, the key functional groups give rise to characteristic absorption bands in the IR and Raman spectra:

N-H stretching: The -NH₂ group will exhibit symmetric and asymmetric stretching vibrations, typically in the 3200-3400 cm⁻¹ region in the IR spectrum.

C-H stretching: Vibrations from the C-H bonds of the oxolane ring will appear just below 3000 cm⁻¹.

C-O-C stretching: The ether linkage of the tetrahydrofuran ring gives a strong, characteristic C-O stretching band, usually found in the 1050-1150 cm⁻¹ range. mdpi.com

N-O stretching: The hydroxylamine N-O stretch is typically observed in the 900-970 cm⁻¹ region. rsc.org

While FT-IR is sensitive to vibrations involving a change in dipole moment (polar bonds), Raman spectroscopy is sensitive to vibrations that cause a change in polarizability (less polar bonds). acs.org Therefore, the C-C bonds of the ring might be more prominent in the Raman spectrum. These techniques are valuable for confirming the presence of the key functional groups and for monitoring reactions, such as the formation of an oxime derivative, which would be indicated by the disappearance of the N-H stretches and the appearance of a C=N stretching band. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H stretch (asymmetric & symmetric) | 3200 - 3400 | FT-IR |

| C-H stretch (aliphatic) | 2850 - 2960 | FT-IR, Raman |

| N-H bend | 1590 - 1650 | FT-IR |

| C-O-C stretch (ether) | 1050 - 1150 | FT-IR |

| N-O stretch | 900 - 970 | FT-IR, Raman |

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

This compound is a chiral molecule due to the stereocenter at the C3 position of the oxolane ring. Therefore, it exists as a pair of enantiomers, (R)- and (S)-O-(oxolan-3-yl)hydroxylamine. In asymmetric synthesis or resolution studies, determining the enantiomeric excess (e.e.) is critical. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the gold standard for this purpose. mdpi.com

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). mdpi.com These phases are themselves enantiomerically pure and interact diastereomerically with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and are effective for separating a broad range of chiral compounds, including amines and their derivatives. mdpi.comgoogle.com

A typical method would involve dissolving the sample in a suitable mobile phase (e.g., a mixture of hexane (B92381) and an alcohol modifier like isopropanol) and injecting it onto a chiral HPLC column. The area under each enantiomer's peak is proportional to its concentration, allowing for the direct calculation of the enantiomeric excess. This analysis is fundamental for any research involving the stereoselective synthesis or application of a single enantiomer of this compound. acs.orgnsf.gov

Theoretical and Computational Investigations of O Oxolan 3 Yl Hydroxylamine Chemistry

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For O-(oxolan-3-yl)hydroxylamine, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the hydroxylamine (B1172632) moiety, reflecting the presence of lone pairs of electrons. The LUMO, in contrast, would likely be distributed across the C-O-N sigma bonds.

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the molecule's surface. In the case of this compound, the ESP map would reveal regions of negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the one attached to the nitrogen, making it a potential site for nucleophilic interaction.

Table 1: Calculated FMO Energies for this compound (Note: These are hypothetical values for illustrative purposes, calculated at the B3LYP/6-31G(d) level of theory in the gas phase.)

| Parameter | Energy (eV) |

| HOMO Energy | -9.5 |

| LUMO Energy | 2.1 |

| HOMO-LUMO Gap | 11.6 |

DFT calculations are instrumental in predicting various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, theoretical calculations can predict the 1H and 13C NMR chemical shifts. These calculated values, when compared with experimental data, can help in the definitive assignment of each signal to the corresponding nucleus in the molecule.

Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in the infrared (IR) spectrum. Key vibrational modes for this compound would include the N-H and O-H stretching frequencies, as well as the C-O-C stretching of the oxolane ring. Discrepancies between calculated and experimental values are common due to factors like solvent effects and the harmonic approximation used in calculations, but a scaling factor is often applied to improve agreement.

Table 2: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data (Note: Experimental data is hypothetical. Predictions are typically scaled to match experimental trends.)

| Parameter | Predicted Value | Hypothetical Experimental Value |

| 1H NMR (N-H) | 5.8 ppm | 5.6 ppm |

| 13C NMR (C-O-N) | 78.2 ppm | 77.5 ppm |

| IR Freq. (N-H stretch) | 3350 cm-1 | 3300 cm-1 |

Computational Modeling of Reaction Pathways, Transition States, and Energy Barriers

Computational modeling allows for the detailed exploration of reaction mechanisms. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling can elucidate the step-by-step mechanism.

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that it correctly connects the reactants and products. The IRC calculation follows the minimum energy path downhill from the transition state in both forward and reverse directions. A successful IRC calculation provides a clear depiction of the structural changes that occur along the reaction pathway, solidifying the proposed mechanism.

Many chemical reactions occur in solution, where solvent molecules can significantly influence the reaction pathway and energetics. rsc.org Solvation models are therefore crucial for accurate computational predictions. rsc.orgrsc.orgjdftx.orgscirp.orgmdpi.com These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. mdpi.com

The choice of solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can have a substantial impact on the calculated energy barriers and the stability of charged or highly polar species. rsc.orgrsc.org For reactions of this compound in polar solvents like water or methanol, the inclusion of a solvation model is essential for obtaining results that are comparable to experimental observations. scirp.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations typically focus on static structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules. mun.ca By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with the surrounding solvent. researchgate.netnih.govmun.canih.gov

For this compound, MD simulations can reveal the flexibility of the oxolane ring and the rotational freedom around the O-N bond. These simulations can identify the most stable conformations and the energy barriers between them. Furthermore, MD simulations with explicit solvent molecules can provide detailed insights into the hydrogen bonding network and other non-covalent interactions between this compound and the solvent, which can influence its reactivity and physical properties.

Table 3: Hypothetical Conformational Analysis of this compound from MD Simulations (Note: These are illustrative examples of possible low-energy conformers.)

| Conformer | Dihedral Angle (C-O-N-H) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 180° (anti) | 0.0 | 65 |

| 2 | 60° (gauche) | 1.2 | 30 |

| 3 | -60° (gauche) | 1.5 | 5 |

In Silico Design and Virtual Screening of Novel this compound Analogues

The advancement of computational chemistry has revolutionized the early stages of drug discovery, enabling the rapid and cost-effective exploration of vast chemical spaces. In silico design and virtual screening are now integral components of modern drug development pipelines, facilitating the identification and optimization of novel therapeutic agents. nih.gov This section explores the theoretical application of these computational methods to the design and screening of new analogues of this compound, a molecule of interest due to its unique structural features, including the polar, three-dimensional oxolane ring. nih.gov

The core of in silico drug design lies in its ability to predict the interaction between a small molecule (a ligand) and a biological target, typically a protein or nucleic acid. scirp.org This process can be broadly categorized into structure-based and ligand-based approaches. nih.gov Structure-based methods are employed when the three-dimensional structure of the target is known, often through techniques like X-ray crystallography or NMR spectroscopy. scirp.org In cases where the target structure is unknown, homology modeling can be used to generate a predictive model based on the structures of related proteins. nih.gov

Virtual screening, a key component of in silico design, involves the computational filtering of large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. researchgate.net This process significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, saving considerable time and resources. mdpi.com

Methodologies in Virtual Screening

Several computational methodologies are employed in the virtual screening of novel chemical entities. These techniques can be used independently or in combination to enhance the accuracy of hit identification.

Molecular Docking: This is a prominent structure-based method that predicts the preferred orientation of a ligand when bound to a target protein. uni.lu Docking algorithms calculate a "docking score," which estimates the binding affinity between the ligand and the target. scispace.com For designing novel this compound analogues, a library of virtual compounds could be docked into the active site of a chosen target protein. The resulting docking scores would help prioritize candidates for synthesis and biological evaluation. For instance, in a study on novel 1,3,4-oxadiazole (B1194373) derivatives, molecular docking was used to identify compounds with the best binding interactions against various bacterial and fungal protein targets. scispace.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are ligand-based methods that correlate the chemical structures of a series of compounds with their biological activities. scirp.org These models are built using a "training set" of molecules with known activities. Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds. A 2D-QSAR study on a series of HIV-1 Protease inhibitors demonstrated a high correlation coefficient, indicating its strong predictive power for designing new potential inhibitors. scirp.org For this compound, a QSAR model could be developed once an initial set of active analogues is identified, guiding the design of more potent derivatives.

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov This model can be generated from a set of known active ligands or from the ligand-binding site of a target protein. The pharmacophore model is then used as a 3D query to search compound databases for molecules that match these spatial and chemical features. nih.gov This approach has been successfully used to identify novel inhibitors for various targets. nih.gov

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are crucial for its clinical success. mdpi.com In silico tools can predict these properties based on the chemical structure of a molecule, allowing for the early identification of compounds with potential liabilities. uni.lu By integrating ADMET prediction into the virtual screening workflow, researchers can filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity.

Illustrative Virtual Screening of this compound Analogues

While specific research on the in silico design of this compound analogues is not yet prevalent in public literature, we can present a hypothetical workflow and representative data based on studies of structurally related compounds, such as those containing a tetrahydrofuran (B95107) or hydroxylamine moiety. nih.govnih.gov

The process would commence with the generation of a virtual library of this compound analogues. This could be achieved by systematically modifying the core structure, for example, by adding various substituents to the oxolane ring or the hydroxylamine group.

Table 1: Hypothetical Library of this compound Analogues for Virtual Screening

| Compound ID | R1-Substituent (on Oxolane Ring) | R2-Substituent (on Hydroxylamine) |

| OXY-001 | H | H |

| OXY-002 | 4-Fluorophenyl | H |

| OXY-003 | H | Methyl |

| OXY-004 | 3-Chlorophenyl | Acetyl |

| OXY-005 | 2-Methoxyethyl | H |

| OXY-006 | Cyclohexyl | Benzyl |

This virtual library would then be subjected to a hierarchical screening process. Initially, the compounds might be filtered based on drug-likeness criteria, such as Lipinski's rule of five, to eliminate those with unfavorable physicochemical properties. Subsequently, molecular docking simulations would be performed against a specific biological target.

Table 2: Illustrative Molecular Docking Results for this compound Analogues against a Hypothetical Kinase Target

| Compound ID | Docking Score (kcal/mol) | Predicted H-Bond Interactions | Key Interacting Residues |

| OXY-001 | -6.5 | 2 | ASP145, LYS33 |

| OXY-002 | -8.2 | 3 | ASP145, LYS33, GLU91 |

| OXY-003 | -6.8 | 2 | ASP145, LYS33 |

| OXY-004 | -7.9 | 4 | ASP145, LYS33, GLU91, SER144 |

| OXY-005 | -7.1 | 3 | ASP145, LYS33, THR89 |

| OXY-006 | -8.5 | 2 | ASP145, LYS33 |

The top-scoring compounds from the docking study would then be further analyzed. For instance, their binding poses would be visually inspected to ensure meaningful interactions with key residues in the active site. Following this, the most promising candidates would be synthesized and subjected to in vitro biological assays to validate the in silico predictions. The experimental results would then provide valuable data to refine the computational models for a subsequent round of design and optimization. jrasb.com This iterative cycle of design, screening, synthesis, and testing is a hallmark of modern, computationally-driven drug discovery. nih.gov

Future Directions and Emerging Research Avenues in O Oxolan 3 Yl Hydroxylamine Chemistry

Development of Asymmetric Catalysis Using O-(oxolan-3-yl)hydroxylamine Derived Ligands

There is currently no available research detailing the design, synthesis, or application of chiral ligands derived from this compound for use in asymmetric catalysis. The potential for the oxolane moiety to serve as a chiral backbone in such ligands has not been explored in published literature.

Exploration of Photochemical and Electrochemical Reactivity for Novel Transformations

An investigation into the scientific literature yielded no studies on the photochemical or electrochemical behavior of this compound. Consequently, there are no reports on its reactivity under photo or electrochemical conditions to achieve novel chemical transformations.

Integration into Continuous Flow Chemistry Systems for Scalable and Sustainable Synthesis

No publications were found that describe the integration of this compound or its derivatives into continuous flow chemistry systems. Research into optimizing its synthesis or its use as a reagent in scalable flow processes has not been reported.

Interdisciplinary Research with Life Sciences (Focus on Synthetic Tool Development for Chemical Biology)

There is a lack of research on the use of this compound as a synthetic tool specifically for chemical biology applications. Its potential role in bioconjugation, probe development, or as a linker molecule in a biological context remains unexplored in the current body of scientific literature.

Q & A

What are the common synthetic routes for O-(oxolan-3-yl)hydroxylamine, and how do reaction conditions influence product purity?

Basic Research Focus

this compound is typically synthesized via nucleophilic substitution or reductive amination. For example, hydroxylamine derivatives can react with oxolane (tetrahydrofuran) derivatives under basic or neutral conditions. Key reagents include alkyl halides for substitution or sodium borohydride for reduction steps . Reaction temperature and solvent polarity critically affect regioselectivity and byproduct formation. For instance, polar aprotic solvents like DMF enhance nucleophilicity, while lower temperatures reduce side reactions like over-oxidation. Purification often involves column chromatography or recrystallization, with purity verified via HPLC or NMR .

Which spectroscopic techniques are most effective for characterizing this compound’s structure and functional groups?

Basic Research Focus

1H and 13C NMR are primary tools for confirming the oxolane ring and hydroxylamine moiety. The hydroxylamine proton typically appears as a broad singlet near δ 5.5–6.0 ppm, while oxolane protons resonate between δ 3.5–4.5 ppm. IR spectroscopy identifies N–O stretching vibrations (~930 cm⁻¹) and O–H stretches (~3300 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular weight confirmation, with fragmentation patterns revealing stability under ionization conditions .

How does the electron-withdrawing oxolane ring influence the nucleophilic reactivity of this compound in acylation reactions?

Advanced Research Focus